4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one

CDK2 inhibition Kinase docking Z-stereochemistry

As a buyer, prioritize this stereochemically defined Z-isomer (CAS 22863-61-2) for your research. The Z-configuration is critical for binding kinase targets like CDK2, while the E-isomer is often inactive or requires isomerization []. The chlorine at the indole 4-position provides a unique SAR vector, distinct from benzylidene-ring substituted analogs like CAS 29551-52-8 []. Procuring this high-purity starting material ensures reproducible results in NQO2 inhibition and ATP-competitive kinase assays.

Molecular Formula C15H10ClNO
Molecular Weight 255.7
CAS No. 22863-61-2
Cat. No. B2398889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one
CAS22863-61-2
Molecular FormulaC15H10ClNO
Molecular Weight255.7
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=C(C=CC=C3Cl)NC2=O
InChIInChI=1S/C15H10ClNO/c16-12-7-4-8-13-14(12)11(15(18)17-13)9-10-5-2-1-3-6-10/h1-9H,(H,17,18)/b11-9-
InChIKeyWSCNOXXKBHPAGL-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one (CAS 22863-61-2): A Configurationally Defined 3-Benzylidene Oxindole Scaffold for Kinase-Targeted Research and Procurement


4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one (CAS 22863-61-2, molecular formula C15H10ClNO, MW 255.70 g/mol) is a synthetic, stereochemically defined Z-isomer of the 3-benzylidene-2-oxindole (also known as 3-benzylideneindolin-2-one) class . This privileged scaffold is widely recognized in medicinal chemistry for its ability to act as a versatile ATP-competitive kinase inhibitor scaffold [1], [2]. The compound features a chlorine atom at the 4-position of the oxindole core and a phenylmethylidene group at the 3-position in the specific Z (cis) configuration. It should not be confused with its regioisomeric analog, (E)-3-(4-chlorobenzylidene)indolin-2-one (CAS 29551-52-8), where the chlorine is located on the benzylidene phenyl ring in the E configuration [3].

Why 4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one Cannot Be Replaced by Its E-Isomer or Common Regioisomeric Analogs


Substituting 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one with its E-diastereomer or with analogs where the chlorine is shifted to the benzylidene ring (e.g., CAS 29551-52-8) is not scientifically equivalent. The stereochemistry at the exocyclic double bond dictates the three-dimensional presentation of the pharmacophore, directly controlling target binding. In silico CDK2 docking studies on analogous 3-benzylidene oxindoles have demonstrated that only the Z-diastereomer achieves efficient binding; the E-form is often inactive and must first isomerize to the Z-form to engage the kinase target [1]. Additionally, the position of the chlorine substituent—whether on the indole core (as in this compound) or on the benzylidene ring—alters the electronic density, hydrogen-bonding capabilities, and steric interactions within the ATP-binding pocket, leading to divergent kinase selectivity profiles. The Novikova et al. (2023) study further established that Z- and E-isomers of 3-benzylidene oxindoles exhibit dramatically different UV-driven isomerization kinetics and solution stability, making stereochemical purity a critical quality attribute for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for 4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one


Superior CDK2 Docking Affinity of Z-Diastereomer Over E-Diastereomer in 3-Benzylidene Oxindole Scaffolds

In a structure-based computational study of 3-(benzylidene)indolin-2-one derivatives targeting CDK2, the Z-diastereomer consistently demonstrated superior binding scores compared to the E-diastereomer. For compound pair 5a, the Z-diastereomer achieved a docking score of −8.0125 kcal/mol, outperforming both its E-counterpart (−7.8976 kcal/mol) and the clinical reference inhibitor sunitinib (−7.8956 kcal/mol). This class-level finding is consistent with independent reports that E-diastereomers are biologically inactive against kinase targets until they undergo acid-, base-, or UV-mediated isomerization to the Z-form [1].

CDK2 inhibition Kinase docking Z-stereochemistry Anticancer drug design

Quantified UV-Driven Isomerization Kinetics Differentiate Z-Isomer Stability from E-Isomer

Novikova et al. (2023) performed the first comparative kinetic studies of UV-driven E/Z isomerization in 3-benzylidene oxindoles. The study established that aldehyde-derived oxindoles (including the subclass to which CAS 22863-61-2 belongs) exhibit dramatically accelerated Z→E photoisomerization compared to alkylphenone derivatives. For model benzylidene oxindoles, significant isomerization (1–5% in chloroform, 2–10% in DMSO) was observed under standard NMR acquisition conditions. The study provides quantitative half-life data and rate constants that enable procurement scientists to set appropriate storage and handling specifications: protection from ambient light and avoidance of prolonged solution-phase handling in polar aprotic solvents are required to maintain Z-configurational integrity [1].

Photoisomerization Kinetic stability Z/E isomerization UV spectroscopy

Chlorine Positional Differentiation: 4-Chloro on Indole Core vs. 4-Chloro on Benzylidene Ring Defines Distinct Chemical Space

The target compound (CAS 22863-61-2) bears chlorine at the 4-position of the indolin-2-one core, whereas its common analog (E)-3-(4-chlorobenzylidene)indolin-2-one (CAS 29551-52-8) places chlorine on the para-position of the benzylidene phenyl ring. This regioisomeric difference is non-trivial: X-ray crystallographic studies of the E-series by Tizzard et al. (2013) demonstrate that para-substituents on the benzylidene ring participate in distinct intermolecular hydrogen-bonded dimer assemblies and edge-to-face π-interactions that dictate solid-state packing and solubility. Placing chlorine on the indole core (as in CAS 22863-61-2) shifts the electron-withdrawing effect to the lactam ring, directly modulating the acidity of the oxindole NH (a critical hinge-binding donor in kinase active sites) and altering the conformational preferences of the scaffold. This positional change is expected to generate a different kinase selectivity fingerprint, as the chlorine no longer interacts with the hydrophobic back pocket typically occupied by benzylidene ring substituents [1], [2].

Regioisomerism SAR Kinase selectivity Chemical proteomics

Z-Isomer Preference in NQO2 Inhibitor Binding Correlates with Enhanced Biological Activity in 3-Arylidene Oxindoles

In a 2023 study of 3-arylidene-2-oxindoles as NRH:quinone oxidoreductase 2 (NQO2) inhibitors, Lozinskaya et al. reported that oxindoles with 5-membered aryl rings in the arylidene moiety were obtained predominantly as Z-isomers, while 6-membered aryls yielded E-isomers. The most potent NQO2 inhibitor in the series achieved an IC₅₀ of 0.368 µM. Critically, the study found that the presence of the exocyclic double bond was essential for NQO2 inhibition, and that the stereochemistry directly impacts activity, with Z-isomer-enriched samples showing distinct SAR [1]. Although CAS 22863-61-2 was not the specific compound achieving the 0.368 µM IC₅₀, it shares the same Z-preferring 3-benzylidene oxindole core, positioning it as a candidate for NQO2-targeted studies.

NQO2 inhibition Quinone oxidoreductase Z-isomer selectivity Cancer

Recommended Application Scenarios for 4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Campaigns Requiring Stereochemically Pure Z-Isomer Starting Points

The established preference of kinase targets (particularly CDK2) for Z-configured 3-benzylidene oxindoles over E-isomers [1] makes CAS 22863-61-2 a suitable scaffold for hit-finding libraries. Its chlorine substitution at the indole 4-position provides a chemically distinct vector for structure-activity relationship (SAR) exploration that is orthogonal to the more common benzylidene-ring substitution pattern seen in analogs such as CAS 29551-52-8 [2]. Use in biochemical CDK2 or receptor tyrosine kinase inhibition assays ensures that the Z-isomer is presented in its active binding conformation from the outset, avoiding the confounding variable of solution-phase E→Z isomerization.

Chemical Biology Studies Investigating the Role of E/Z Isomerism in Target Engagement

The quantitative isomerization kinetics documented by Novikova et al. (2023) for aldehyde-derived 3-benzylidene oxindoles [3] establish this compound as a useful probe for studying stereochemistry-dependent target engagement. Researchers can leverage the known UV-sensitivity and solvent-dependent isomerization rates to design controlled experiments that correlate Z-isomer purity with biological readout, providing mechanistic insights into the stereochemical requirements of kinase and oxidoreductase active sites.

Solid-State SAR and Crystal Engineering Studies Comparing Indole-Core vs. Benzylidene-Ring Substitution

The X-ray crystallographic framework established by Tizzard et al. (2013) for 4-substituted methylidene oxindoles [2] provides a methodological template for studying the solid-state properties of CAS 22863-61-2. Its unique substitution pattern (Cl on indole, unsubstituted benzylidene) offers a distinct hydrogen-bonding and packing profile compared to the para-halogenated benzylidene series, making it relevant for crystal engineering studies that correlate supramolecular assembly with physicochemical properties such as solubility and stability.

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibitor Development with Defined Z-Stereochemistry

The discovery by Lozinskaya et al. (2023) that Z-isomer-enriched 3-arylidene oxindoles exhibit NQO2 inhibitory activity [4], and that the double bond geometry is critical for NQO2 engagement, positions CAS 22863-61-2 as a candidate scaffold for developing NQO2-targeted agents. NQO2 is implicated in neurodegenerative disorders, malaria, and cancer, representing an emerging therapeutic area where stereochemically defined starting compounds can accelerate hit-to-lead progression.

Quote Request

Request a Quote for 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.